Ethyl(5-fluoro-2-methoxyphenyl)sulfane
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Overview
Description
Ethyl(5-fluoro-2-methoxyphenyl)sulfane is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a sulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(5-fluoro-2-methoxyphenyl)sulfane typically involves the introduction of the ethyl, fluoro, and methoxy groups onto a phenyl ring followed by the incorporation of the sulfane group. One common method involves the use of ethylation, fluorination, and methoxylation reactions under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl(5-fluoro-2-methoxyphenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol or other reduced forms.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl(5-fluoro-2-methoxyphenyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl(5-fluoro-2-methoxyphenyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity for certain enzymes or receptors. The sulfane group may also play a role in modulating its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl(5-fluoro-2-methoxyphenyl)thioether
- Ethyl(5-fluoro-2-methoxyphenyl)sulfoxide
- Ethyl(5-fluoro-2-methoxyphenyl)sulfone
Uniqueness
Ethyl(5-fluoro-2-methoxyphenyl)sulfane is unique due to the specific combination of functional groups attached to the phenyl ring This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds
Properties
IUPAC Name |
2-ethylsulfanyl-4-fluoro-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLZUFYTTNPZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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